molecular formula Zn3N2<br>N2Zn3 B074714 Zinc nitride CAS No. 1313-49-1

Zinc nitride

Katalognummer B074714
CAS-Nummer: 1313-49-1
Molekulargewicht: 224.2 g/mol
InChI-Schlüssel: AKJVMGQSGCSQBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Zinc Nitride (Zn3N2) is an inorganic compound of zinc and nitrogen, usually obtained as blue-grey crystals . It is a semiconductor and in its pure form, it has the anti-bixbyite structure .


Synthesis Analysis

Zinc Nitride can be synthesized by thermally decomposing zincamide (zinc diamine) in an anaerobic environment, at temperatures in excess of 200 °C . The by-product of the reaction is ammonia . It can also be formed by heating zinc to 600 °C in a current of ammonia . Another method involves the reaction between zinc nitrate hexahydrate and ammonia solution .


Molecular Structure Analysis

Zinc Nitride has a cubic crystal structure . The crystal structure is anti-isomorphous with Manganese (III) oxide (bixbyite) .


Chemical Reactions Analysis

Zinc Nitride can be obtained by the reaction between three moles of Zinc [Zn] and two moles of Nitrogen [N] to form one mole of Zinc Nitride [Zn3N2] . It reacts violently with water to form ammonia and zinc oxide . It also reacts with lithium (produced in an electrochemical cell) by insertion .


Physical And Chemical Properties Analysis

Zinc Nitride has a density of 6.22 g/cm3 . It is insoluble in water but reacts with it . It decomposes at 700°C . It is a semiconductor with a reported bandgap of c. 3.2eV .

Wissenschaftliche Forschungsanwendungen

  • Optoelectronics Applications : Zinc nitride exhibits high electron mobility and electrical conductivity, making it a promising material for optoelectronics. It is considered for use in oxide homojunctions for achieving p-type conductivity in ZnO-based materials (Yoo, Walsh, Scanlon, & Soon, 2014).

  • Potential in Photovoltaic Devices : Zinc tin nitride (ZnSnN2), a related compound, is considered for photovoltaic device applications due to its tunable material properties and earth abundance (Khan, Heinselman, & Zakutayev, 2020).

  • Thin Film Applications : Zinc nitride thin films have potential as a new semiconductor material in photovoltaic, optoelectronic, and other applications due to their lower bandgap compared to ZnO and environment-friendly processing (Georgiev, Moening, Naleshwar, & Jayatissa, 2009).

  • Electron Scattering Mechanisms : Research on zinc tin oxynitride thin films has shed light on electron scattering mechanisms, which is crucial for applications in solar cells and optoelectronic devices (Hamilton et al., 2019).

  • Environmental Sensing Applications : Zinc nitride films have shown potential in environmental sensing due to their transformation under different humidity conditions, which affects their electrical properties (Gómez-Castaño, Redondo-Cubero, Vázquez, & Pau, 2016).

  • Optical and Mechanical Properties : Zinc oxy-nitride films show tunability in optical and electronic properties, indicating their applicability in devices like solar cells and light emitting diodes (Wen, Jiang, Georgiev, & Jayatissa, 2010).

  • Thin Film Transistors : Zinc nitride films have been used in thin film transistors to assess their performance in optoelectronic applications, showing potential for use as active layers in such devices (Núñez, Pau, Ruiz, & Piqueras, 2012).

  • Photoelectrocatalytic Activity : Zinc oxide/amorphous carbon nitride/manganese dioxide hybrid core-shell nanorod arrays, incorporating zinc nitride, have shown high photoelectrocatalytic activity, useful in environmental remediation and energy conversion (He et al., 2019).

Safety And Hazards

Zinc Nitride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye damage .

Zukünftige Richtungen

Zinc Nitride quantum dots were prepared via a simple hydrothermal route from the reaction between zinc nitrate hexahydrate and ammonia solution that possess efficient strength towards sensing applications of metal ions (Cu2+ and Mn2+) . This suggests potential future applications in the field of sensing and detection .

Eigenschaften

IUPAC Name

zinc;azanidylidenezinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2N.3Zn/q2*-1;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJVMGQSGCSQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N-]=[Zn].[N-]=[Zn].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Zn3N2, N2Zn3
Record name zinc nitride
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gray powder; [Alfa Aesar MSDS]
Record name Zinc nitride
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Product Name

Zinc nitride

CAS RN

1313-49-1
Record name Zinc nitride (Zn3N2)
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Record name Trizinc dinitride
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Citations

For This Compound
1,180
Citations
M Futsuhara, K Yoshioka, O Takai - Thin Solid Films, 1998 - Elsevier
Polycrystalline zinc nitride (Zn 3 N 2 ) thin films are prepared by reactive rf magnetron sputtering with different N 2 concentrations in sputtering gases (N 2 –Ar mixtures). Structure and …
Number of citations: 419 www.sciencedirect.com
C García Núñez, JL Pau, MJ Hernández… - Applied Physics …, 2011 - pubs.aip.org
… Zinc nitride (Zn 3 N 2 ) is a promising material for application … ), of zinc nitride layers and RS helped to confirm their values. … 1.0 as the optical constants of zinc nitride for photon energies …
Number of citations: 38 pubs.aip.org
F Zong, H Ma, J Ma, W Du, X Zhang, H Xiao, F Ji… - Applied Physics …, 2005 - pubs.aip.org
… of zinc nitride thin films and found that the polycrystalline zinc nitride films show a high electron mobility of about 100 cm 2 V − 1 s − 1 at room temperature. The zinc nitride films were …
Number of citations: 57 pubs.aip.org
K Toyoura, H Tsujimura, T Goto, K Hachiya… - Thin Solid Films, 2005 - Elsevier
… In this paper, zinc nitride (Zn 3 N 2 ) was chosen among group II semiconductors because … This difference in band gap may result from difficulties in the synthesis of a zinc nitride film. On …
Number of citations: 98 www.sciencedirect.com
CG Núñez, JL Pau, MJ Hernández, M Cervera, E Ruiz… - Thin solid films, 2012 - Elsevier
… In the past, those works including the analysis of the chemical composition of zinc nitride … , compositional and morphological properties of zinc nitride layers prepared by rf-magnetron …
Number of citations: 51 www.sciencedirect.com
F Zong, H Ma, W Du, J Ma, X Zhang, H Xiao, F Ji… - Applied surface …, 2006 - Elsevier
… 1 shows the XRD patterns of the zinc nitride target (a) and the zinc nitride films (b). The numbers by the peaks mark the values of crystal faces indices (h k l). As can be seen from Fig. …
Number of citations: 70 www.sciencedirect.com
X Cao, A Sato, Y Ninomiya… - The Journal of Physical …, 2015 - ACS Publications
… We examined the properties of zinc nitride doped with oxygen (Zn 3 N 2–x O x ) as a potential nitride-based transparent conductor. Electron density on the order of 10 20 cm –3 was …
Number of citations: 43 pubs.acs.org
F Zong, H Ma, C Xue, W Du, X Zhang, H Xiao, J Ma… - Materials Letters, 2006 - Elsevier
… diffraction confirm that zinc nitride has a … zinc nitride is of spherical shell structure. X-ray photoelectron spectroscopy tells the differences in chemical bonding states between zinc nitride …
Number of citations: 30 www.sciencedirect.com
SH Yoo, A Walsh, DO Scanlon, A Soon - Rsc Advances, 2014 - pubs.rsc.org
… ZnO p–n homojunctions could be the transformation of zinc nitride (Zn 3 N 2 ) into p-type ZnO … Both the binary zinc nitride system and the ternary zinc oxynitride mixture are composed of …
Number of citations: 45 pubs.rsc.org
A Trapalis, J Heffernan, I Farrer, J Sharman… - Journal of Applied …, 2016 - pubs.aip.org
Zinc Nitride (Zn 3 N 2) films were grown by DC sputtering of a Zn target in a N 2 plasma under a variety of different growth conditions, which resulted in the deposition of films with …
Number of citations: 33 pubs.aip.org

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